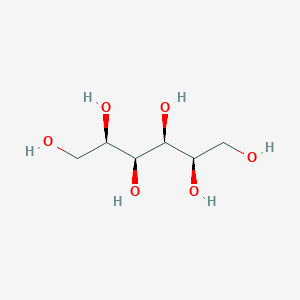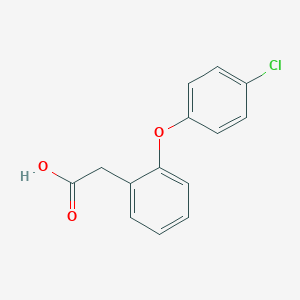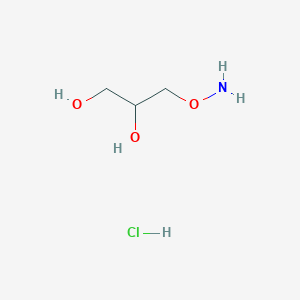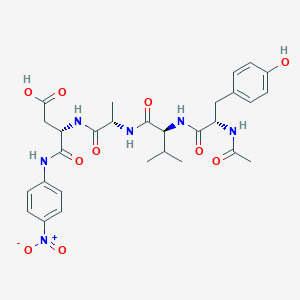
Ac-YVAD-pNA
Vue d'ensemble
Description
Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 . It is a key mediator of inflammatory processes and is used to determine caspase-1 activity . Cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .
Molecular Structure Analysis
The molecular formula of Ac-YVAD-pNA is C29H36N6O10 . Its molecular weight is 628.63 .Chemical Reactions Analysis
Ac-YVAD-pNA is used to determine caspase-1 activity. The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .Physical And Chemical Properties Analysis
Ac-YVAD-pNA is a white to beige powder . It has a molecular weight of 628.63 and its storage temperature is -20°C .Applications De Recherche Scientifique
Caspase-1 Inhibition
Ac-YVAD-pNA is a potent inhibitor of caspase-1 . Caspase-1 is a key mediator of inflammatory processes and was formerly known as interleukin (IL)-1-converting enzyme . By inhibiting caspase-1, Ac-YVAD-pNA can potentially be used to modulate inflammatory responses.
Apoptosis Research
Caspase-1, which Ac-YVAD-pNA inhibits, plays a crucial role in apoptosis, a form of programmed cell death . Therefore, Ac-YVAD-pNA can be used in research to study the mechanisms of apoptosis and how it can be regulated.
Inflammation Research
In addition to its role in apoptosis, caspase-1 is also involved in the inflammatory response . Ac-YVAD-pNA, as a caspase-1 inhibitor, can be used in research to understand the role of inflammation in various diseases and conditions.
Neurological Disorders
Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various neurological disorders . Therefore, Ac-YVAD-pNA can be used in research to understand and potentially treat these disorders.
Metabolic Diseases
Caspase dysregulation is also associated with metabolic diseases . Ac-YVAD-pNA can be used in research to understand the role of caspases in these diseases and potentially develop new treatments.
Cancer Research
Caspases are also involved in the regulation of cell proliferation, a process that is often dysregulated in cancer . Therefore, Ac-YVAD-pNA can be used in cancer research to understand the role of caspases in cancer development and progression.
Mécanisme D'action
Target of Action
Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 , a key mediator of inflammatory processes . Caspase-1 is an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, differentiation, and inflammatory response .
Mode of Action
Ac-YVAD-pNA interacts with caspase-1 in a specific manner. The compound is cleaved by caspase-1, releasing pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm . This interaction allows for the detection of caspase-1 activity .
Biochemical Pathways
The primary biochemical pathway affected by Ac-YVAD-pNA is the caspase-mediated apoptosis and inflammation pathway . Dysregulation of this pathway has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Result of Action
The cleavage of Ac-YVAD-pNA by caspase-1 results in the release of pNA . This allows for the detection of caspase-1 activity, providing a measure of the level of inflammation in the system .
Action Environment
The action, efficacy, and stability of Ac-YVAD-pNA can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the effectiveness of the compound . Therefore, it is recommended to store the compound at -20 ºC and avoid storing it in solution .
Orientations Futures
Caspases are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . Therefore, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-XNHCRPTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440596 | |
| Record name | Ac-YVAD-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-YVAD-pNA | |
CAS RN |
149231-66-3 | |
| Record name | Ac-YVAD-pNA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?
A1: Ac-YVAD-pNA (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []
Q2: How does the use of Ac-YVAD-pNA contribute to the findings of the study?
A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing Ac-YVAD-pNA, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in Ac-YVAD-pNA cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



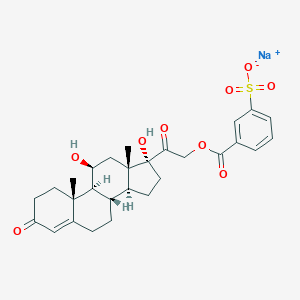
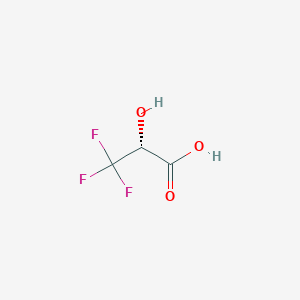
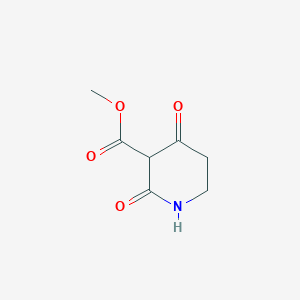
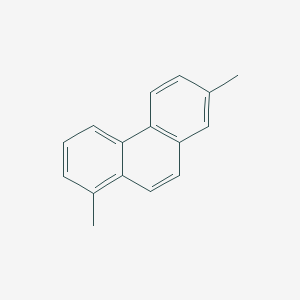
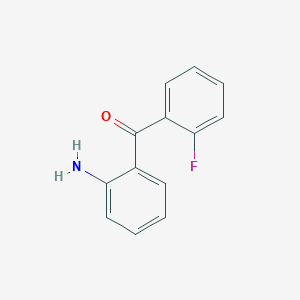
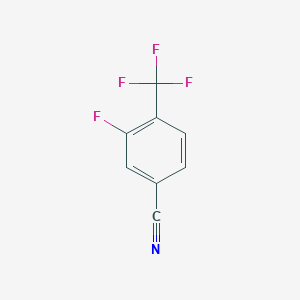
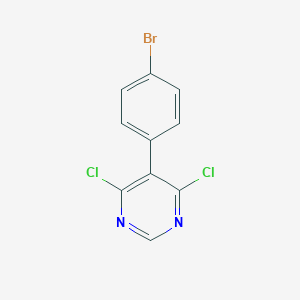
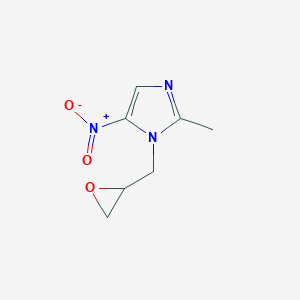
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)
